5-(Piperidin-1-yl)pentanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

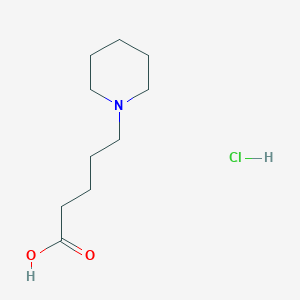

5-piperidin-1-ylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c12-10(13)6-2-5-9-11-7-3-1-4-8-11;/h1-9H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPWBXBFXOJSNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-(Piperidin-1-yl)pentanoic acid hydrochloride" synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(Piperidin-1-yl)pentanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds, making the efficient synthesis of its derivatives a critical aspect of drug discovery and development.[1] This document details the predominant synthesis route via N-alkylation of piperidine, including a thorough examination of the reaction mechanism and a step-by-step experimental protocol. Furthermore, an alternative synthetic strategy, reductive amination, is explored and compared to the primary pathway. This guide is intended to serve as a practical resource for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Introduction

This compound[2][3] is a bifunctional molecule incorporating a saturated heterocyclic amine (piperidine) and a carboxylic acid. This unique structure makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] The piperidine ring is a key structural feature in a wide range of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[4][5] This guide will provide an in-depth analysis of the chemical principles and practical methodologies for the synthesis of this compound.

Primary Synthesis Pathway: N-Alkylation of Piperidine with a 5-Halopentanoic Acid Derivative

The most common and direct route to 5-(Piperidin-1-yl)pentanoic acid is the N-alkylation of piperidine with a suitable five-carbon precursor bearing a leaving group, such as a halogen, at the terminal position.[1] This is a classic example of a nucleophilic substitution reaction.

Reaction Scheme and Mechanism

The overall synthesis can be performed in two main steps: N-alkylation followed by hydrolysis and salt formation. A common starting material is an ester of 5-bromopentanoic acid, such as ethyl 5-bromovalerate.[1]

Step 1: N-Alkylation

The first step involves the reaction of piperidine with ethyl 5-bromovalerate in the presence of a base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

-

Mechanism: This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of piperidine, being nucleophilic, attacks the electrophilic carbon atom attached to the bromine. Simultaneously, the bromide ion departs as the leaving group. The base (K₂CO₃) is crucial to neutralize the hydrobromic acid (HBr) formed as a byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic and halting the reaction.

Step 2: Hydrolysis and Acidification

The resulting ester, ethyl 5-(piperidin-1-yl)pentanoate, is then hydrolyzed to the corresponding carboxylic acid.[1]

-

Mechanism: Base-catalyzed hydrolysis (saponification) is typically employed, using a base such as sodium hydroxide (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the free carboxylic acid and also forms the hydrochloride salt of the piperidine nitrogen.

Experimental Workflow: N-Alkylation Pathway

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is an elaborated version based on standard procedures for N-alkylation of secondary amines.[1]

Materials:

-

Piperidine

-

Ethyl 5-bromovalerate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Distilled water

Step 1: Synthesis of Ethyl 5-(piperidin-1-yl)pentanoate

-

To a stirred solution of piperidine (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

-

Add ethyl 5-bromovalerate (1.1 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 70-80 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 5-(piperidin-1-yl)pentanoate.[1]

Step 2: Synthesis of this compound (Hydrolysis and Acidification)

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, the product can be obtained by evaporating the water or by extraction with a suitable organic solvent followed by evaporation.

Alternative Synthesis Pathway: Reductive Amination

An alternative approach to forming the C-N bond is through reductive amination. This method involves the reaction of a carbonyl compound, in this case, 5-oxopentanoic acid, with piperidine to form an iminium ion, which is then reduced in situ to the desired amine.

Reaction Scheme and Mechanism

Step 1: Iminium Ion Formation

Piperidine reacts with the ketone group of 5-oxopentanoic acid under acidic or neutral conditions to form a carbinolamine intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion.

Step 2: Reduction

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture to reduce the iminium ion as it is formed. These mild reducing agents are selective for the iminium ion over the ketone, preventing premature reduction of the starting material.

Experimental Workflow: Reductive Amination Pathway

Caption: One-pot reductive amination pathway for the synthesis of the target compound.

Comparison of Synthetic Pathways

| Feature | N-Alkylation Pathway | Reductive Amination Pathway |

| Starting Materials | Piperidine, 5-halopentanoic acid or its ester (e.g., ethyl 5-bromovalerate). | Piperidine, 5-oxopentanoic acid. |

| Key Transformation | SN2 Nucleophilic Substitution | Iminium ion formation and reduction. |

| Reagents | Base (e.g., K₂CO₃), NaOH for hydrolysis. | Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). |

| Advantages | Often high-yielding and straightforward. Starting materials are commercially available.[1] | One-pot procedure, can be milder. |

| Disadvantages | Can require elevated temperatures. Potential for over-alkylation with primary amines (not an issue for piperidine). Halogenated starting materials can be corrosive. | Availability and stability of 5-oxopentanoic acid may be a concern. Reducing agents can be toxic (e.g., NaBH₃CN). |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms in the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Can identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

Conclusion

The synthesis of this compound is most reliably achieved through the N-alkylation of piperidine with a 5-halopentanoic acid derivative, followed by hydrolysis and salt formation. This method is well-documented and utilizes readily available starting materials.[1] The reductive amination pathway offers a viable one-pot alternative, contingent on the availability of the keto-acid precursor. The choice of synthetic route will ultimately depend on factors such as substrate availability, scale, and laboratory capabilities. This guide provides the foundational knowledge for the successful synthesis and characterization of this important chemical intermediate.

References

- BenchChem. (n.d.). Synthesis of 1-Piperidinepentanoic Acid: A Detailed Protocol for Researchers.

- Staroń, J., Kurczab, R., Koczurkiewicz-Adamczyk, P., Pękala, E., Satała, G., Bojarski, A. J., & Słoczyńska, K. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.

- Reddit. (2024, February 4).

- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (2023, December 22). Green Chemistry.

- PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | C10H20ClNO2 | CID 54592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

"5-(Piperidin-1-yl)pentanoic acid hydrochloride" mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(Piperidin-1-yl)pentanoic acid hydrochloride

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development. It provides the foundational understanding necessary for advancing a chemical entity through the preclinical and clinical phases. This guide presents a comprehensive, multi-phase strategic workflow for the in-depth characterization of the MoA for this compound, a compound with currently limited publicly available pharmacological data. This document is intended for researchers, scientists, and drug development professionals, offering a logically structured, experimentally robust framework for target identification, validation, and functional pathway analysis. The protocols and strategies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

Introduction: The Challenge and the Strategy

This compound is a small molecule whose biological activity and molecular targets are not yet well-defined in scientific literature[1][2][3][4]. While structurally related compounds, such as some containing a piperidin-1-yl moiety, have been shown to interact with G-protein coupled receptors (GPCRs) like the cannabinoid CB1 receptor[5][6][7], and a structural isomer, 5-(piperidin-2-yl)pentanoic acid hydrochloride, has been reported to exhibit anticonvulsant and anti-nociceptive activities through inhibition of NMDA-mediated synaptic transmission[8], the specific MoA of the title compound remains to be determined.

This guide, therefore, proposes a systematic and unbiased approach to unraveling its pharmacological profile. We will proceed through a three-phase experimental plan:

-

Phase 1: Broad-Spectrum Target Identification. Employing high-throughput screening methodologies to cast a wide net and identify potential molecular targets.

-

Phase 2: Target Validation and Affinity Characterization. Rigorously confirming the interaction between the compound and putative targets and quantifying the binding affinity.

-

Phase 3: Functional Elucidation and Downstream Pathway Analysis. Investigating the functional consequences of target engagement and mapping the resultant intracellular signaling cascades.

This strategic workflow is designed to build a comprehensive understanding of the compound's MoA from the ground up, providing a solid foundation for future drug development efforts.

Phase 1: Broad-Spectrum Target Identification

The initial step in characterizing a novel compound is to identify its potential molecular targets. Given the lack of pre-existing data, a broad and unbiased screening approach is paramount.

Rationale for Experimental Choices

To maximize the probability of identifying the primary target(s), we will utilize a combination of target-based and phenotypic screening approaches. A comprehensive GPCR panel screen is a logical starting point due to the prevalence of this receptor class as drug targets[9][10] and the activity of other piperidine-containing compounds at GPCRs. Concurrently, a high-content imaging-based phenotypic screen can reveal cellular effects that may not be predicted by target-based approaches alone.

Experimental Protocols

2.2.1. Comprehensive GPCR Panel Screen

A competitive radioligand binding assay against a broad panel of known GPCRs is the gold standard for initial target identification[11][12][13]. This will determine if this compound displaces known ligands at specific receptors.

-

Objective: To identify potential GPCR targets by measuring the displacement of a radiolabeled ligand.

-

Methodology:

-

Prepare membrane fractions from cell lines overexpressing each target GPCR.

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand for the specific GPCR and a range of concentrations of this compound[14].

-

Allow the binding reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters[11].

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the percentage of radioligand displacement at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) for any "hits".

-

2.2.2. High-Content Phenotypic Screening

This approach assesses the compound's effect on various cellular parameters in an unbiased manner.

-

Objective: To identify cellular phenotypes induced by the compound.

-

Methodology:

-

Culture a relevant cell line (e.g., a neuronal cell line if pursuing the anti-nociceptive/anti-convulsant hypothesis) in 96- or 384-well imaging plates.

-

Treat the cells with a range of concentrations of this compound.

-

After a suitable incubation period, fix the cells and stain with a panel of fluorescent dyes that label various subcellular components (e.g., nucleus, cytoskeleton, mitochondria).

-

Acquire images using an automated high-content imaging system.

-

Analyze the images to quantify changes in cell morphology, protein localization, and other cellular features.

-

Visualization of Phase 1 Workflow

Caption: Workflow for Phase 1 Target Identification.

Phase 2: Target Validation and Affinity Characterization

Once putative targets are identified in Phase 1, the next critical step is to validate these interactions and accurately determine the compound's binding affinity.

Rationale for Experimental Choices

Orthogonal assays are essential for validating initial screening hits. We will use a different assay format from the primary screen to confirm the binding. Saturation radioligand binding assays will then be employed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), providing a quantitative measure of the compound's affinity for the validated target.

Experimental Protocols

3.2.1. Orthogonal Target Engagement Assay (e.g., Scintillation Proximity Assay - SPA)

SPA is a homogeneous binding assay that does not require a separation step, offering a different assay principle to validate the filtration-based primary screen[11].

-

Objective: To confirm the binding of the compound to the identified target using a non-filtration-based method.

-

Methodology:

-

Immobilize the receptor-containing membranes onto SPA beads.

-

Incubate the beads with the radioligand and a range of concentrations of this compound.

-

When the radioligand binds to the receptor on the bead, it comes into close proximity with the scintillant embedded in the bead, generating a light signal that can be detected.

-

Free radioligand in solution is too distant to generate a signal.

-

Measure the light output to determine the extent of competitive binding.

-

3.2.2. Saturation Radioligand Binding Assay

This assay directly measures the affinity of the compound for the receptor.

-

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax)[15].

-

Methodology:

-

Prepare membrane fractions containing the validated target receptor.

-

Incubate a fixed amount of the membrane preparation with increasing concentrations of a radiolabeled version of this compound (if available) or a known radioligand for the target.

-

In a parallel set of experiments, include a high concentration of an unlabeled competing ligand to determine non-specific binding.

-

Separate bound and free radioligand via rapid vacuum filtration[15].

-

Quantify the bound radioactivity.

-

Plot the specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine Kd and Bmax.

-

Data Presentation: Quantitative Binding Parameters

| Parameter | Description | Experimental Value |

| IC50 | Concentration of the compound that inhibits 50% of specific radioligand binding. | TBD |

| Ki | Inhibitory constant, calculated from the IC50 value and the Kd of the radioligand. | TBD |

| Kd | Equilibrium dissociation constant, a measure of the compound's binding affinity. | TBD |

| Bmax | Maximum number of binding sites, indicating the receptor density in the preparation. | TBD |

Phase 3: Functional Elucidation and Downstream Pathway Analysis

With a validated target and a quantified binding affinity, the focus shifts to understanding the functional consequences of this interaction. Does the compound act as an agonist, antagonist, or inverse agonist? What are the downstream signaling pathways that are modulated?

Rationale for Experimental Choices

The choice of functional assays will depend on the nature of the validated target. Assuming a GPCR target, we will investigate its coupling to G-proteins and the subsequent modulation of second messenger levels (e.g., cAMP). We will also examine the phosphorylation of key downstream signaling proteins like ERK, which serves as a convergence point for many GPCR signaling pathways[16].

Experimental Protocols

4.2.1. cAMP Accumulation Assay

This assay determines if the compound modulates the activity of adenylyl cyclase, a key enzyme in GPCR signaling that produces the second messenger cyclic AMP (cAMP)[17][18][19][20].

-

Objective: To measure changes in intracellular cAMP levels in response to the compound.

-

Methodology:

-

Culture cells expressing the target GPCR in a 96- or 384-well plate.

-

Treat the cells with a range of concentrations of this compound.

-

To test for Gi-coupled receptor activity, pre-stimulate the cells with forskolin (an adenylyl cyclase activator) before adding the compound[20].

-

Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF or a bioluminescence-based assay (e.g., cAMP-Glo™)[17][19][21].

-

Determine if the compound increases (Gs-coupling) or decreases (Gi-coupling) cAMP levels.

-

4.2.2. ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream effector in many signaling pathways[16][22][23][24][25].

-

Objective: To determine if the compound induces or inhibits ERK1/2 phosphorylation.

-

Methodology:

-

Culture cells expressing the target GPCR in a 96-well plate and serum-starve them to reduce basal phosphorylation levels.

-

Treat the cells with a range of concentrations of this compound for a defined period.

-

Lyse the cells and measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using a sandwich ELISA, AlphaScreen™, or In-Cell Western™ assay[16][22][25].

-

Normalize the p-ERK signal to the total ERK signal to account for variations in cell number.

-

Visualization of a Postulated Signaling Pathway

Caption: Postulated GPCR Signaling Pathway.

Conclusion and Future Directions

This guide has outlined a rigorous, phase-by-phase experimental strategy to elucidate the mechanism of action of this compound. By progressing from broad-based screening to specific target validation and functional analysis, researchers can build a comprehensive and reliable pharmacological profile of this compound. The data generated through these studies will be crucial for making informed decisions about its potential as a therapeutic agent and for guiding future lead optimization efforts. Further investigations could include in vivo studies to correlate the in vitro MoA with physiological effects, as well as structural biology approaches to understand the precise binding interactions at the molecular level.

References

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link][14]

-

cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (n.d.). Bio-protocol. Retrieved from [Link][18]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. [Link][26]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link][11]

-

Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link][15]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link][12]

-

Phospho-ERK Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][16]

-

GPCR Signaling Assays. (n.d.). Agilent. Retrieved from [Link][10]

-

Neubig, R. R., & Siderovski, D. P. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. [Link][13]

-

Li, X., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. [Link][22]

-

Gαq GPCR assays. (n.d.). ION Biosciences. Retrieved from [Link][27]

-

Li, X., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed, 37952549. [Link][23]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][21]

-

EnzyFluo™ ERK Phosphorylation Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link][24]

-

cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link][20]

-

Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). (n.d.). LI-COR Biosciences. Retrieved from [Link][25]

-

Gonçalves, E., et al. (2020). Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens. Molecular Systems Biology, 16(7), e9405. [Link][28]

-

Mechanism of Action (MOA). (n.d.). Sygnature Discovery. Retrieved from [Link][29]

-

How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). BioPharma Services Inc. Retrieved from [Link][30]

-

Experimental Methods for Identifying Drug-Drug Interactions. (n.d.). Creative Bioarray. Retrieved from [Link][31]

-

Li, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Journal of Medicinal Chemistry, 67(1), 1-22. [Link][32]

-

Meschler, J. P., et al. (2000). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor. Biochemical Pharmacology, 60(9), 1315-1323. [Link][5]

-

Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-1459. [Link][6]

-

This compound (C10H19NO2). (n.d.). PubChemLite. Retrieved from [Link][4]

-

Chin, C. N., et al. (2008). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, 73(5), 1547-1555. [Link][7]

Sources

- 1. This compound | C10H20ClNO2 | CID 54592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. bldpharm.com.tr [bldpharm.com.tr]

- 4. PubChemLite - this compound (C10H19NO2) [pubchemlite.lcsb.uni.lu]

- 5. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 5-(piperidin-2-yl)pentanoic acid hydrochloride | 2742653-41-2 [smolecule.com]

- 9. GPCR シグナリングアッセイ [promega.jp]

- 10. agilent.com [agilent.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cAMP-Glo™ Assay Protocol [promega.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]

- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bioassaysys.com [bioassaysys.com]

- 25. licorbio.com [licorbio.com]

- 26. journals.physiology.org [journals.physiology.org]

- 27. ionbiosciences.com [ionbiosciences.com]

- 28. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 29. sygnaturediscovery.com [sygnaturediscovery.com]

- 30. biopharmaservices.com [biopharmaservices.com]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Piperidin-1-yl)pentanoic Acid Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-(Piperidin-1-yl)pentanoic acid hydrochloride (CAS Number: 49637-20-9), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and functionalization strategies, highlighting its significance as a versatile scaffold in the generation of novel chemical entities with therapeutic potential.

Core Molecular Attributes and Physicochemical Profile

This compound is a bifunctional molecule featuring a saturated piperidine ring connected via its nitrogen atom to a five-carbon carboxylic acid chain. This unique architecture, combining a cyclic tertiary amine with a terminal carboxylic acid, provides two distinct points for chemical modification, making it an attractive starting material for combinatorial chemistry and library synthesis. The hydrochloride salt form enhances its stability and aqueous solubility.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 49637-20-9 | [1][2] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [1][2] |

| Molecular Weight | 221.72 g/mol | [1] |

| IUPAC Name | 5-(piperidin-1-yl)pentanoic acid;hydrochloride | [2] |

| Canonical SMILES | C1CCN(CC1)CCCCC(=O)O.Cl | [2] |

| InChI Key | DHPWBXBFXOJSNL-UHFFFAOYSA-N | [2] |

| Appearance | Off-white powder/solid | [3] |

| Melting Point | 9 °F / -13 °C | [4] |

| Boiling Point | 223 °F / 106 °C | [4] |

| Density | 0.862 g/cm³ at 20 °C | [4] |

| LogP | 0.64 - 0.7 at 20 °C | [4] |

Synthesis of the Core Scaffold: N-Alkylation of Piperidine

The synthesis of 5-(Piperidin-1-yl)pentanoic acid is typically achieved through a straightforward and robust N-alkylation of piperidine with a suitable five-carbon electrophile, followed by hydrolysis.[5] This common approach is favored for its high efficiency and scalability.

Reaction Scheme

The two-step synthesis involves the initial formation of an ester intermediate, ethyl 5-(piperidin-1-yl)pentanoate, which is then hydrolyzed to yield the final carboxylic acid.[5]

Sources

An In-depth Technical Guide to the Biological Activity Screening of 5-(Piperidin-1-yl)pentanoic acid hydrochloride

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives are present in over twenty classes of drugs, including anticancer agents, antipsychotics, and analgesics.[1][2] The compound 5-(Piperidin-1-yl)pentanoic acid hydrochloride incorporates this key heterocycle with a pentanoic acid chain. Pentanoic acid (also known as valeric acid) and its derivatives are also biologically significant; for instance, valproic acid is a well-known anticonvulsant and histone deacetylase (HDAC) inhibitor.[3][4]

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of the novel compound, this compound. The objective is to progress logically from broad, high-throughput assessments to specific, mechanism-of-action studies. This tiered approach is designed to efficiently identify the compound's cytotoxic profile, primary biological targets, and potential therapeutic applications. The protocols and workflows described herein are intended for researchers, scientists, and drug development professionals, providing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chapter 1: Foundational Procedures: Compound Integrity and Management

Before commencing any biological evaluation, the identity, purity, and handling characteristics of the test article must be rigorously established. This foundational step is critical for the trustworthiness and reproducibility of all subsequent data.

1.1 Physicochemical Characterization The purity of this compound should be assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm the chemical structure. A purity level of >95% is considered the minimum standard for initiating a screening campaign.

1.2 Solubility and Stability Assessment A primary challenge in screening is ensuring the compound remains in solution at the tested concentrations.

-

Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Assess solubility by serial dilution into aqueous buffers relevant to the planned assays (e.g., Phosphate-Buffered Saline [PBS], cell culture media). Visual inspection for precipitation and dynamic light scattering can quantify solubility limits.

-

Causality: Poor solubility can lead to false-negative results or artifactual data due to compound precipitation. Understanding the solubility limits is essential for designing accurate concentration-response experiments.

1.3 Compound Plating and Storage For high-throughput screening (HTS), the compound is typically serially diluted in DMSO in 96-well or 384-well plates to create "master plates." These are then stored at -20°C or -80°C. "Assay-ready" plates are prepared by dispensing nanoliter quantities from the master plates into the final assay plates.

-

Expertise: Automation and robotics are pivotal for precision and minimizing human error during this process.[5] Automated liquid handlers ensure accurate and reproducible compound transfer, which is critical for generating reliable dose-response curves.[5]

Chapter 2: Phase I - Primary Screening: Cytotoxicity Profiling

The initial phase of screening aims to determine the compound's general effect on cell viability. This establishes a therapeutic window—a concentration range where the compound can be studied for specific effects without causing overt cell death.

2.1 In Vitro Cytotoxicity Assessment using MTT Assay The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability.[6][7][8] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][8][9]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate a panel of diverse human cell lines (e.g., HEK293 [normal kidney], HepG2 [liver cancer], MCF-7 [breast cancer]) in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[7]

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

-

MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][10]

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7][10]

-

Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[8][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Cell Type | IC50 (µM) |

| HEK293 | Normal Human Kidney | > 100 |

| HepG2 | Human Hepatocellular Carcinoma | 75.4 |

| MCF-7 | Human Breast Adenocarcinoma | 52.1 |

| PC-3 | Human Prostate Carcinoma | 48.9 |

-

Interpretation: The hypothetical data suggests that the compound exhibits moderate, preferential cytotoxicity against cancer cell lines compared to the non-cancerous HEK293 line. This provides an initial concentration range (e.g., < 10 µM) for subsequent non-cytotoxic functional assays.

Visualization: Initial Screening Workflow

Caption: Workflow for Phase I Cytotoxicity Screening.

Chapter 3: Phase II - Target Class Identification

With a non-toxic concentration range established, the next phase aims to identify the compound's biological target class. This is achieved through broad profiling against panels of known pharmacological targets.

3.1 Broad Target Liability Screening A cost-effective approach to identify potential off-target activities is to use commercially available screening panels, such as the Eurofins SafetyScreen44 or SafetyScreen87 panels.[11][12][13] These panels consist of binding or functional assays for key targets (GPCRs, ion channels, enzymes, transporters) known to be involved in adverse drug reactions.[11][12]

-

Rationale: This step serves two purposes: 1) it can reveal unexpected "off-target" interactions that might pose safety risks later in development, and 2) it can provide the first direct evidence of the compound's primary mechanism of action.[12]

-

Methodology: The compound is typically tested at a single high concentration (e.g., 10 µM) against the panel. Targets showing significant inhibition or activation (e.g., >50%) are flagged as potential hits.

Data Presentation: Hypothetical SafetyScreen44 Panel Results (@ 10 µM)

| Target | Target Class | % Inhibition | Result |

| hERG | Ion Channel | 8% | Negative |

| 5-HT Transporter | Transporter | 15% | Negative |

| Dopamine D2 Receptor | GPCR | 5% | Negative |

| HDAC1 | Enzyme | 89% | Hit |

| HDAC2 | Enzyme | 85% | Hit |

| HDAC3 | Enzyme | 78% | Hit |

| COX-1 | Enzyme | 2% | Negative |

-

Interpretation: The hypothetical data strongly suggests that this compound is a potent inhibitor of Class I histone deacetylases (HDACs). The structural similarity to valproic acid, a known HDAC inhibitor, provides a strong theoretical basis for this finding.[3][14]

Chapter 4: Phase III - Mechanism of Action (MoA) Deconvolution

Based on the compelling hit from Phase II, this phase focuses on validating HDAC inhibition and elucidating the downstream cellular consequences.

4.1 Direct Enzyme Inhibition Assay The first step is to confirm direct inhibition of HDAC enzyme activity and determine the compound's potency (IC50) in a purified, cell-free system.

Experimental Protocol: Fluorometric HDAC Activity Assay

-

Reagents: Use a commercial fluorometric HDAC assay kit which typically includes recombinant human HDAC1, a fluorogenic substrate (e.g., an acetylated lysine side chain attached to a fluorophore), and a developer solution.

-

Reaction Setup: In a 96-well plate, combine the HDAC1 enzyme with a serial dilution of this compound.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate. Allow the deacetylation reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

Development: Stop the reaction and activate the fluorophore by adding the developer solution, which cleaves the deacetylated substrate.

-

Data Acquisition: Measure fluorescence intensity using a microplate fluorometer.

-

Data Analysis: Calculate % inhibition relative to a no-inhibitor control and determine the IC50 value.

4.2 Cellular Target Engagement: CETSA To prove that the compound engages its target within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[15][16][17] CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand.[16][17]

Experimental Protocol: Western Blot-based CETSA

-

Cell Treatment: Treat intact cells (e.g., MCF-7) with either vehicle (DMSO) or a saturating concentration of the compound (e.g., 10x the enzymatic IC50) for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[16]

-

Cell Lysis: Lyse the cells via freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.

-

Western Blotting: Collect the supernatant containing the soluble protein fraction. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for HDAC1.

-

Data Analysis: In vehicle-treated cells, the HDAC1 band will disappear as the temperature increases and the protein denatures. In compound-treated cells, the HDAC1 band will persist at higher temperatures, demonstrating a "thermal shift" indicative of target engagement.[15][18]

4.3 Downstream Pathway Analysis: Histone Acetylation The functional consequence of HDAC inhibition is an increase in the acetylation of its substrates, primarily histones.[19] This can be readily measured by Western blotting.

Experimental Protocol: Western Blot for Histone Acetylation

-

Cell Treatment: Treat MCF-7 cells with increasing concentrations of the compound for 6-24 hours.

-

Histone Extraction: Lyse the cells and prepare nuclear extracts or perform an acid extraction to enrich for histone proteins.[20]

-

Protein Quantification: Determine the protein concentration of the extracts.

-

Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20 µg) onto a high-percentage polyacrylamide gel (e.g., 15%) for better resolution of small histone proteins.[20][21] Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).[20][23]

-

Detection: Use a corresponding secondary antibody conjugated to HRP and visualize the bands using an enhanced chemiluminescence (ECL) substrate.[20]

-

Interpretation: A dose-dependent increase in the Ac-H3 signal, relative to total H3, confirms the compound's functional activity as an HDAC inhibitor in cells.

Visualization: HDAC Inhibition Signaling Pathway

Caption: MoA of HDAC inhibition by the compound.

Conclusion

This technical guide outlines a systematic, multi-phased strategy for the comprehensive biological screening of this compound. By progressing from broad cytotoxicity profiling to specific target identification and finally to detailed mechanism-of-action studies, this workflow maximizes the potential for discovering the compound's therapeutic value while ensuring data integrity and scientific rigor. The hypothetical results presented position the compound as a promising Class I HDAC inhibitor, providing a clear and actionable path for further preclinical development, including exploration in relevant in vivo models of diseases such as cancer. This structured approach, grounded in established protocols and logical progression, serves as a robust template for the evaluation of novel chemical entities in drug discovery.

References

-

Demchenko, A. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7549. [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

BIOSYNCE. (2025). What are the biological activities of piperidine? BIOSYNCE Blog. [Link]

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Zhang, M., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127595. [Link]

-

Eurofins Discovery. (n.d.). SafetyScreen Functional Panel. Eurofins Discovery. [Link]

-

Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Eurofins Discovery. [Link]

-

Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

-

Dao, T. L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4223. [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

-

Marks, P. A. (2010). Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions. Journal of Cellular Biochemistry, 111(2), 261-270. [Link]

-

ResearchGate. (n.d.). Structures of some representative agonists at GABA C receptors. ResearchGate. [Link]

-

Eckschlager, T., et al. (2017). Histone deacetylase inhibitors and cell death. International Journal of Molecular Sciences, 18(4), 787. [Link]

-

LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1769-1776. [Link]

-

Lewis, Z. A. (2013). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol, 3(16), e850. [Link]

-

Parse Biosciences. (2024). High-throughput screening: accelerating drug discovery. Parse Biosciences. [Link]

-

Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Eurofins Discovery. [Link]

-

Eurofins. (2016). SafetyScreen44™ Panel. Eurofins Pharma Discovery Services. [Link]

-

Sbardella, G. (2018). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 23(8), 1999. [Link]

-

Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 123(5), 655-668. [Link]

-

Wang, Z., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8827. [Link]

-

Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

EpigenTek. (n.d.). Western Blot (WB) Protocol. EpigenTek. [Link]

-

GABAa Receptor Agonist Example. (n.d.). Various sources. [Link]

-

Eurofins. (2024). High-Throughput Screening for Discovery of Novel Solid Forms. Eurofins. [Link]

-

Twomey, D., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 6(7), 875-883. [Link]

-

Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

-

News-Medical.Net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.Net. [Link]

-

Lu, J., et al. (2018). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 19(3), 735. [Link]

-

Rajca, A., et al. (2012). Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group. ACS Medicinal Chemistry Letters, 3(6), 468-472. [Link]

-

Wikipedia. (n.d.). Valeric acid. Wikipedia. [Link]

- Google Patents. (n.d.). Pentanoic acid derivatives.

-

PubChem. (n.d.). Pentanoic Acid. National Center for Biotechnology Information. [Link]

-

MetwareBio. (n.d.). Valeric Acid: A Small Molecule with Big Impacts on Human Health. MetwareBio. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Reference.MD. (n.d.). Pentanoic Acids (definition). Reference.MD. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valeric acid - Wikipedia [en.wikipedia.org]

- 5. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. clyte.tech [clyte.tech]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. mdpi.com [mdpi.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. docs.abcam.com [docs.abcam.com]

- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epigentek.com [epigentek.com]

- 23. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to 5-(Piperidin-1-yl)pentanoic Acid Hydrochloride and its Analogues: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide focuses on a specific member of this class, 5-(piperidin-1-yl)pentanoic acid hydrochloride, and its derivatives. While direct research on this particular molecule is emerging, the extensive body of work on related piperidine-containing compounds provides a strong rationale for its potential therapeutic applications. This guide will synthesize the current understanding of the synthesis, chemical properties, and potential biological activities of this compound class, with a particular emphasis on their promising role in addressing neurodegenerative diseases. We will explore the underlying mechanisms of action, provide detailed experimental protocols for synthesis and biological evaluation, and present a forward-looking perspective on the therapeutic promise of these versatile molecules.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a multitude of natural products and synthetic drugs. Its conformational flexibility and ability to engage in various non-covalent interactions allow for the precise spatial orientation of appended functional groups, making it an ideal scaffold for targeting a wide range of biological macromolecules.[2] The presence of the piperidine motif often imparts favorable pharmacokinetic properties, including improved metabolic stability, enhanced membrane permeability, and reduced toxicity.[2] These advantageous characteristics have led to the incorporation of the piperidine scaffold in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2]

This compound represents a simple yet versatile platform for the development of novel therapeutic agents. The piperidine ring serves as a key pharmacophoric element, while the pentanoic acid chain provides a flexible linker that can be readily modified to optimize binding to specific biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to pharmaceutical formulation.

Physicochemical Properties and Synthesis

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 49637-20-9 | [3] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [3] |

| Molecular Weight | 221.72 g/mol | [4] |

| IUPAC Name | 5-(piperidin-1-yl)pentanoic acid;hydrochloride | [3] |

| Canonical SMILES | C1CCN(CCCCC(=O)O)CC1.Cl | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |

| Stability | Stable under normal laboratory conditions. | Inferred |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving N-alkylation of piperidine followed by hydrolysis of the resulting ester.[5]

Step 1: N-Alkylation of Piperidine

This step involves the reaction of piperidine with a suitable 5-halopentanoate ester, such as ethyl 5-bromovalerate, in the presence of a weak base to yield ethyl 5-(piperidin-1-yl)pentanoate.

Step 2: Hydrolysis

The resulting ester is then hydrolyzed under basic conditions, followed by acidification with hydrochloric acid to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the N-alkylation of secondary amines and subsequent ester hydrolysis.

Materials:

-

Piperidine

-

Ethyl 5-bromovalerate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Ethanol

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

Step 1: Synthesis of Ethyl 5-(piperidin-1-yl)pentanoate

-

In a round-bottom flask, dissolve piperidine (1.0 equivalent) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

While stirring, add ethyl 5-bromovalerate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude ethyl 5-(piperidin-1-yl)pentanoate. The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 5-(piperidin-1-yl)pentanoate in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the hydrolysis by TLC until the starting ester has been consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

The product may precipitate out of solution upon acidification. If so, collect the precipitate by filtration. If not, the product can be obtained by lyophilization or by extraction into a suitable organic solvent followed by evaporation.

-

Wash the final product with a small amount of cold diethyl ether and dry under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-H stretch of the hydrochloride salt.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of piperidine derivatives has demonstrated a wide range of pharmacological activities.[1][2] Based on this, we can extrapolate the potential therapeutic applications of this compound and its analogues, particularly in the realm of neurodegenerative diseases.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[6] A growing body of evidence suggests that piperidine-containing compounds can exert significant neuroprotective effects through multiple mechanisms.[6][7]

3.1.1. Antioxidant and Anti-inflammatory Activity

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders.[7] Piperine, a well-known natural product containing a piperidine moiety, has been shown to protect neurons from oxidative damage and to suppress inflammatory responses in the brain.[7] The proposed mechanism involves the modulation of key signaling pathways that regulate the cellular antioxidant response and the production of pro-inflammatory cytokines.[7][8] It is plausible that 5-(piperidin-1-yl)pentanoic acid derivatives could exhibit similar properties, thereby mitigating neuronal damage in neurodegenerative conditions.

3.1.2. Inhibition of Cholinesterases and Amyloid-β Aggregation

A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Several piperidine derivatives have been identified as potent inhibitors of these enzymes.[9][10] Furthermore, the aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Some piperidine-based compounds have been shown to inhibit Aβ aggregation, suggesting a disease-modifying potential.[9]

3.1.3. Modulation of Neurotransmitter Systems

The piperidine scaffold is present in many CNS-active drugs that modulate neurotransmitter systems. For instance, nipecotic acid, a piperidine-3-carboxylic acid, is a known GABA reuptake inhibitor.[6] It is conceivable that derivatives of 5-(piperidin-1-yl)pentanoic acid could interact with various neurotransmitter receptors and transporters, offering therapeutic benefits in neurological and psychiatric disorders. A related compound, 5-(piperidin-2-yl)pentanoic acid hydrochloride, has been reported to have anti-convulsant and anti-nociceptive activities through the inhibition of NMDA-mediated synaptic transmission.[11]

Other Potential Therapeutic Applications

Beyond neuroprotection, the piperidine scaffold is associated with a diverse range of biological activities, suggesting that 5-(piperidin-1-yl)pentanoic acid derivatives could be explored for other therapeutic indications:

-

Anticancer Activity: Many piperidine-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1]

-

Antimicrobial Activity: The piperidine nucleus is found in several natural and synthetic antimicrobial agents.[12]

-

Analgesic Activity: Piperidine derivatives have been investigated for their analgesic properties, potentially through interactions with opioid receptors or by modulating prostaglandin signaling pathways.[8]

-

Antidiabetic Activity: The antidiabetic drug alogliptin contains a piperidine moiety and functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[13]

Structure-Activity Relationship (SAR) and Analogue Design

The versatility of the 5-(piperidin-1-yl)pentanoic acid scaffold allows for systematic structural modifications to optimize its biological activity and pharmacokinetic properties. A comprehensive structure-activity relationship (SAR) study would involve the synthesis and evaluation of a library of analogues.

Key areas for structural modification include:

-

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence the compound's conformation, lipophilicity, and binding affinity for its biological target.

-

Modification of the Pentanoic Acid Chain: The length and flexibility of the linker can be altered to optimize the distance and orientation between the piperidine ring and a terminal functional group. The carboxylic acid can also be replaced with other functional groups, such as amides, esters, or bioisosteres, to modulate the compound's properties.

-

Derivatization of the Carboxylic Acid: The carboxylic acid can be coupled with various amines or alcohols to generate a library of amides and esters, respectively. This approach can be used to explore new interactions with the biological target and to improve the compound's drug-like properties.

A systematic SAR exploration will be crucial for identifying lead compounds with enhanced potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Experimental Protocol: In Vitro Evaluation of Neuroprotective Activity

This protocol describes a general workflow for assessing the neuroprotective effects of 5-(piperidin-1-yl)pentanoic acid derivatives using a cell-based assay. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity and neuroprotection studies.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (5-(piperidin-1-yl)pentanoic acid derivatives)

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or amyloid-beta peptides for Alzheimer's model)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Induction of Neurotoxicity: After pre-treatment, add the neurotoxic agent (e.g., 6-OHDA or amyloid-beta) to the wells to induce cell death. Include appropriate controls (untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Assay:

-

Remove the medium from the wells and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the compound concentration to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Future Perspectives and Conclusion

The 5-(piperidin-1-yl)pentanoic acid scaffold holds considerable promise for the development of novel therapeutics, particularly for neurodegenerative diseases. While direct biological data for the parent compound is still emerging, the extensive research on related piperidine derivatives provides a strong foundation for future investigations.

Future research should focus on:

-

Systematic Synthesis and Biological Evaluation: A focused effort to synthesize and screen a library of 5-(piperidin-1-yl)pentanoic acid analogues is needed to identify lead compounds with potent and selective biological activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization and clinical development.

-

In Vivo Efficacy Studies: Promising lead compounds should be evaluated in relevant animal models of neurodegenerative diseases to assess their in vivo efficacy, pharmacokinetics, and safety.[11][14]

-

Exploration of Other Therapeutic Areas: Given the broad range of biological activities associated with the piperidine scaffold, the therapeutic potential of these compounds should be explored in other disease areas, such as cancer, pain, and metabolic disorders.

Visualization of Key Concepts

Synthetic Pathway

Caption: General synthetic scheme for this compound.

Potential Neuroprotective Mechanisms

Caption: Plausible neuroprotective mechanisms of 5-(piperidin-1-yl)pentanoic acid derivatives.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing in vitro neuroprotective activity using the MTT assay.

References

-

Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - Spandidos Publications. (2015, September 28). Retrieved January 18, 2026, from [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). Retrieved January 18, 2026, from [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024, June 26). Retrieved January 18, 2026, from [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (2016, January 15). Retrieved January 18, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from [Link]

-

Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (n.d.). Retrieved January 18, 2026, from [Link]

-

1-Piperidinepentanoic acid, hydrochloride - LookChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed. (2015, March 1). Retrieved January 18, 2026, from [Link]

-

Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed. (2008, February 1). Retrieved January 18, 2026, from [Link]

-

Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and biological activity of tubercidin analogues of ppp5'A2'p(5'A2'p)n5'A - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (2022, August 6). Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (2023, September 7). Retrieved January 18, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 18, 2026, from [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed. (2020, November 23). Retrieved January 18, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. theaspd.com [theaspd.com]

- 5. mdpi.com [mdpi.com]

- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

An In-depth Technical Guide to 5-(Piperidin-1-yl)pentanoic Acid Hydrochloride for Neurological Disorder Research

Abstract

The piperidine moiety is a cornerstone in the architecture of numerous centrally active pharmacological agents, valued for its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1] This guide delves into the scientific rationale and technical considerations for investigating 5-(Piperidin-1-yl)pentanoic acid hydrochloride as a promising candidate for neurological disorder research. While direct, extensive research on this specific isomer is emerging, this document synthesizes data from closely related structural analogs and the broader class of piperidine-containing neuroactive compounds to provide a robust framework for its exploration. We will explore its chemical attributes, plausible mechanisms of action centered on key neurotransmitter systems, and detailed protocols for its synthesis, characterization, and evaluation in relevant preclinical models of epilepsy and neuropathic pain. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously assess the therapeutic potential of this compound.

Introduction: The Scientific Premise

The prevalence of neurological disorders, from epilepsy to chronic neuropathic pain, presents a significant and growing unmet medical need. Current therapeutic strategies are often hampered by incomplete efficacy and dose-limiting side effects, necessitating the exploration of novel chemical entities with improved therapeutic profiles. This compound emerges from a chemical lineage with established neuropharmacological relevance. Its structural isomer, 5-(piperidin-2-yl)pentanoic acid hydrochloride, has demonstrated anticonvulsant and anti-nociceptive properties, purportedly through the inhibition of N-methyl-D-aspartate (NMDA)-mediated synaptic transmission.[2] This observation provides a strong impetus to investigate the 1-yl isomer, as subtle structural modifications can significantly alter pharmacological activity and selectivity.

Furthermore, the piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known to enhance metabolic stability and facilitate passage across the blood-brain barrier.[1] This guide will, therefore, not only present what is known but also construct a logical, evidence-based pathway for future research into this compound.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a research tool and potential therapeutic.

Chemical Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 49637-20-9 | [3] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [4] |

| Molecular Weight | 221.72 g/mol | [4] |

| Appearance | White to off-white solid | Assumed from related compounds |

| Solubility | Soluble in water and alcohols | [2] |

| Storage | 2-8°C, protect from light and moisture | [2] |

Proposed Synthesis Pathway